Cas no 20383-28-2 (N,N-Diisopropylbenzamide)

N,N-Diisopropylbenzamide 化学的及び物理的性質
名前と識別子
-
- N,N-Diisopropylbenzamide
- NN-Di-iso-propylbenzamide
- N,N-di(propan-2-yl)benzamide
- N,N-diisopropylbenzylamide
- J-013263
- N,N-Di-iso-propylbenzamide
- CS-0154207
- AI3-01520
- N,N'-Diisopropylbenzamide
- SCHEMBL458409
- NSC-6912
- MFCD00026370
- N,N-bis(propan-2-yl)benzamide
- N10384
- EN300-6706478
- A814505
- N-isopropyl- N-isopropyl-benzamid
- Benzamide, N,N-bis(1-methylethyl)-
- 20383-28-2
- NSC6912
- Z276754694
- DTXSID50174321
- SB77985
- FT-0637987
- N,N-Diisopropylbenzamide, 98%
- AKOS003848326
- NSC 6912
- n,n-diisopropyl-benzamide
- DB-013000
- STK209015
-
- MDL: MFCD00026370
- インチ: InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3
- InChIKey: UYXMMJPYFKRKKM-UHFFFAOYSA-N
- ほほえんだ: CC(C)N(C(C)C)C(=O)C1=CC=CC=C1
- BRN: 2048090
計算された属性
- せいみつぶんしりょう: 205.14700
- どういたいしつりょう: 205.147
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{”src”:”>>>>>>>>>>>>>>><from>、{“zh”、“to”:“en”、“trans _ result”:[{”src=”,“2>>>>>>>>>>>>6>uf 08 g/mL、25/4>u2103>uf 09”,”gst":"2.密度(g/ml、25 /4 u 2103)”
- 密度みつど: 0.9923 (rough estimate)
- ゆうかいてん: 69-71 °C(lit.)
- ふってん: 148-152°C 18mm
- フラッシュポイント: 148-152°C/18mm
- 屈折率: 1.5175 (estimate)
- すいようせい: Soluble in water 301 mg/L @ 25°C.
- PSA: 20.31000
- LogP: 2.94560
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N,N-Diisopropylbenzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- セキュリティ用語:S22;S24/25
N,N-Diisopropylbenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N,N-Diisopropylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D680150-250mg |
N,N-Diisopropylbenzamide |
20383-28-2 | 250mg |
$ 50.00 | 2022-06-05 | ||
Alichem | A019143174-5g |
N,N-Diisopropylbenzamide |
20383-28-2 | 95% | 5g |
$931.59 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92880-250mg |
N,N-Diisopropylbenzamide |
20383-28-2 | 95% | 250mg |
¥89.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EW236-50mg |
N,N-Diisopropylbenzamide |
20383-28-2 | 95+% | 50mg |
147.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224847-1g |
N,N-Diisopropylbenzamide |
20383-28-2 | 98% | 1g |
¥470 | 2023-04-15 | |
Apollo Scientific | OR451332-5g |
N,N'-Diisopropylbenzamide |
20383-28-2 | 98% | 5g |
£108.00 | 2025-02-20 | |
Enamine | EN300-6706478-0.1g |
N,N-bis(propan-2-yl)benzamide |
20383-28-2 | 0.1g |
$40.0 | 2023-05-25 | ||
eNovation Chemicals LLC | D964269-5g |
Benzamide, N,N-bis(1-methylethyl)- |
20383-28-2 | 95+% | 5g |
$260 | 2023-09-04 | |
1PlusChem | 1P0029LY-100mg |
Benzamide, N,N-bis(1-methylethyl)- |
20383-28-2 | 95% | 100mg |
$10.00 | 2023-12-19 | |
1PlusChem | 1P0029LY-1g |
Benzamide, N,N-bis(1-methylethyl)- |
20383-28-2 | 95% | 1g |
$45.00 | 2023-12-19 |
N,N-Diisopropylbenzamide 関連文献
-
Alexis J. Guzmán Santiago,Caleb A. Brown,Roger D. Sommer,Elon A. Ison Dalton Trans. 2020 49 16166
-
Mark S. Betson,Jonathan Clayden,Madeleine Helliwell,Paul Johnson,Lai Wah Lai,Jennifer H. Pink,Christopher C. Stimson,Neoclis Vassiliou,Neil Westlund,Samreen A. Yasin,Latifa H. Youssef Org. Biomol. Chem. 2006 4 424
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3. Lithiation in flavones, chromones, coumarins, and benzofuran derivativesAna M. B. S. R. C. S. Costa,Francis M. Dean,Michael A. Jones,Rajender S. Varma J. Chem. Soc. Perkin Trans. 1 1985 799
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Saket Patel,Meenakshi,Ananda S. Hodage,Ajay Verma,Shailendra Agrawal,Abhimanyu Yadav,Sangit Kumar Dalton Trans. 2016 45 4030
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James McNulty,Kunal Keskar Org. Biomol. Chem. 2013 11 2404
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Casper M. Macaulay,Takahiko Ogawa,Robert McDonald,Orson L. Sydora,Mark Stradiotto,Laura Turculet Dalton Trans. 2019 48 9581
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Simone Ghinato,Giuseppe Dilauro,Filippo Maria Perna,Vito Capriati,Marco Blangetti,Cristina Prandi Chem. Commun. 2019 55 7741
-
Wen-Xin Tang,Kun-Quan Chen,De-Qun Sun,Xiang-Yu Chen Org. Biomol. Chem. 2023 21 715
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9. New avenues in the directed deprotometallation of aromatics: recent advances in directed cuprationPhilip J. Harford,Andrew J. Peel,Floris Chevallier,Ryo Takita,Florence Mongin,Masanobu Uchiyama,Andrew E. H. Wheatley Dalton Trans. 2014 43 14181
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Joaquín García-álvarez,David V. Graham,Alan R. Kennedy,Robert E. Mulvey,Susan Weatherstone Chem. Commun. 2006 3208
N,N-Diisopropylbenzamideに関する追加情報
Comprehensive Guide to N,N-Diisopropylbenzamide (CAS No. 20383-28-2): Properties, Applications, and Industry Insights
N,N-Diisopropylbenzamide (CAS No. 20383-28-2) is a specialized organic compound widely recognized for its role in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. With the growing demand for high-precision chemicals in green chemistry and sustainable manufacturing, this compound has garnered significant attention from researchers and industrial applications alike. Its molecular structure, featuring a benzamide core with diisopropyl substituents, offers unique reactivity and solubility properties, making it invaluable for custom synthesis and catalysis optimization.
One of the most frequently searched questions about N,N-Diisopropylbenzamide revolves around its synthetic pathways and industrial-scale production. Modern methodologies often employ amide coupling reactions or Schotten-Baumann conditions, with an emphasis on minimizing environmental impact. Recent studies highlight its potential in photocatalysis and flow chemistry, aligning with the industry's shift toward energy-efficient processes. Additionally, its stability under various pH conditions makes it a candidate for drug delivery systems and polymeric material enhancements.
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Innovative applications of N,N-Diisopropylbenzamide extend to electronic materials, where its dielectric properties are explored for flexible electronics. The compound's compatibility with ionic liquids also opens doors for battery electrolyte research. As industries prioritize bio-based alternatives, this benzamide derivative is being evaluated for biodegradable polymer modifications, a topic trending in academic forums.
In summary, N,N-Diisopropylbenzamide (CAS No. 20383-28-2) exemplifies the intersection of specialty chemicals and cutting-edge technology. Its versatility across pharmaceuticals, materials science, and green synthesis positions it as a compound of enduring industrial value. For researchers seeking high-purity reagents or manufacturers optimizing scalable processes, understanding its properties and applications is essential.
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